molecular formula C15H15N3.ClH<br>C15H16ClN3 B147736 Acridine Yellow G CAS No. 135-49-9

Acridine Yellow G

Cat. No.: B147736
CAS No.: 135-49-9
M. Wt: 273.76 g/mol
InChI Key: BGLGAKMTYHWWKW-UHFFFAOYSA-N
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Description

NSC13973 is a compound identified in the National Cancer Institute’s mechanistic set, known for its ability to induce apoptosis in cancer cells. It has been studied for its potential in activating p53-independent apoptosis, making it a promising candidate for cancer treatment, especially in tumors with p53 mutations .

Mechanism of Action

Target of Action

Acridine Yellow G primarily targets the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase C (PKC) kinases . These proteins play a crucial role in cell signaling pathways that control cell growth, differentiation, and survival .

Mode of Action

This compound acts by inhibiting EGFR and PKCs, leading to the retardation of cell development . This inhibition results in cell-cycle arrest in the G1 phase , effectively slowing down the growth of cells, such as those found in glioblastoma .

Biochemical Pathways

The inhibition of EGFR and PKCs by this compound affects several biochemical pathways. EGFR is involved in the Ras/Raf/MEK/ERK pathway, which regulates cell proliferation and survival. PKCs are involved in various signaling pathways, including the PI3K/Akt/mTOR pathway, which also regulates cell survival and proliferation .

Result of Action

The result of this compound’s action is the retardation of the growth of certain types of tumors, such as glioblastoma . By inhibiting EGFR and PKCs, this compound can induce cell-cycle arrest, effectively slowing down tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been used as a solar photocatalyst to increase biodegradability and remove pollutants from wastewater . This suggests that light exposure could potentially influence the compound’s action. Furthermore, factors such as pH, temperature, and the presence of other molecules can also affect the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Acridine Yellow G plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to intercalate with DNA, which can affect the structure and function of the genetic material . This interaction can influence the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair Additionally, this compound can bind to proteins and other biomolecules, altering their conformation and activity

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with DNA can lead to changes in gene expression, which in turn can alter cellular behavior . This compound has been shown to have cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer therapies . Its impact on cellular metabolism can also be significant, as it can disrupt normal metabolic processes and lead to cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to intercalate with DNA and bind to various biomolecules. This intercalation can disrupt the normal structure of DNA, leading to changes in gene expression and inhibition of DNA replication and repair . This compound can also inhibit or activate enzymes by binding to their active sites or altering their conformation . These interactions can result in changes in cellular function and behavior, making this compound a valuable tool for studying molecular mechanisms in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when using it in experiments. This compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to increased cytotoxicity and changes in cellular behavior . These temporal effects are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and behavior. At higher doses, this compound can exhibit significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic effects at high doses can include damage to tissues and organs, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes . For example, its interaction with topoisomerases can influence DNA replication and repair, which are critical processes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s effects on cellular function and behavior.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus, where it can exert its effects on DNA and other biomolecules . These transport and distribution mechanisms are important for understanding the compound’s localization and activity within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the nucleus, where it can intercalate with DNA and affect gene expression . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enhancing its effectiveness in certain cellular processes

Preparation Methods

The synthetic routes and reaction conditions for NSC13973 are not extensively documented in the available literature. it is typically synthesized through standard organic synthesis techniques involving multiple steps of chemical reactions, purification, and characterization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

NSC13973 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NSC13973 has several scientific research applications, particularly in the fields of:

    Chemistry: It is used to study the mechanisms of chemical reactions and the effects of various reagents and conditions.

    Biology: It is used to investigate cellular processes, particularly apoptosis, and the role of different proteins and pathways in cell death.

    Medicine: It is being explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells, including those with p53 mutations.

    Industry: It may have applications in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

NSC13973 can be compared with other compounds that induce apoptosis through similar mechanisms. Some similar compounds include:

  • NSC69187
  • NSC93419
  • NSC651079
  • NSC24819

These compounds also induce apoptosis through mechanisms involving lysosomal membrane permeabilization and activation of apoptotic pathways. NSC13973 is unique in its specific molecular targets and pathways, making it a distinct and valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2,7-dimethylacridine-3,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLGAKMTYHWWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92-26-2 (Parent)
Record name Acridine Yellow
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2059649
Record name 2,7-Dimethylacridin-3,6-yldiamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-49-9
Record name Acridine Yellow
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridine Yellow
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine Yellow G
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Acridinediamine, 2,7-dimethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Dimethylacridin-3,6-yldiamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dimethylacridin-3,6-yldiamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACRIDINE YELLOW
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0923J4F9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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